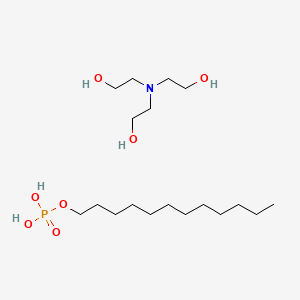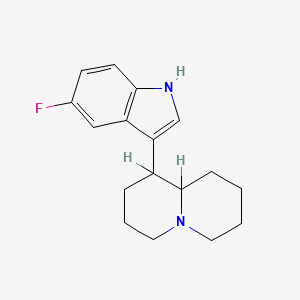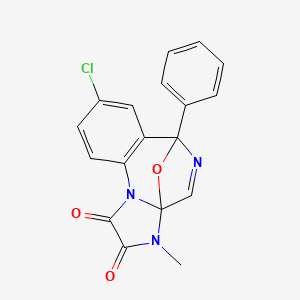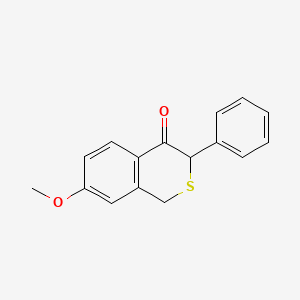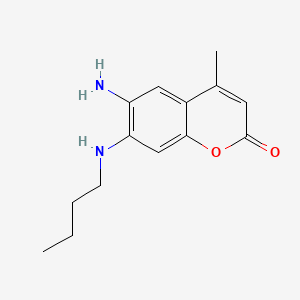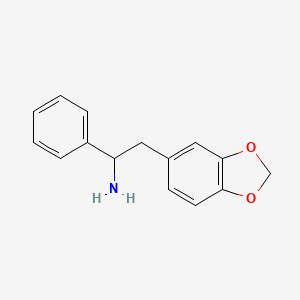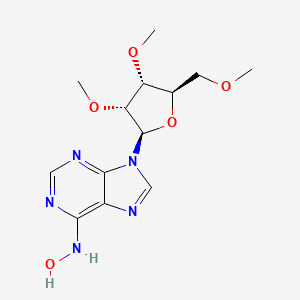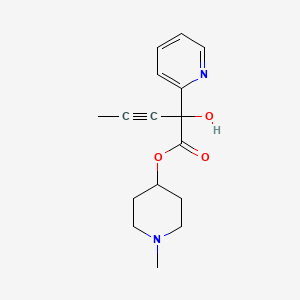
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide is a complex organic compound characterized by its unique structure, which includes two amino-iminoethyl groups attached to a terephthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide typically involves multi-step organic reactions. One common method includes the reaction of terephthaloyl chloride with 4-(2-amino-2-iminoethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino-iminoethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high strength or conductivity.
Mecanismo De Acción
The mechanism of action of N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-[4-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]-2-thiazolyl]-
- N-[4-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]-2-thiazolyl]acetamide
Uniqueness
N(1),N(4)-Bis(4-(2-amino-2-iminoethyl)phenyl)terephthalamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5373-30-8 |
|---|---|
Fórmula molecular |
C24H24N6O2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(2-amino-2-iminoethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N6O2/c25-21(26)13-15-1-9-19(10-2-15)29-23(31)17-5-7-18(8-6-17)24(32)30-20-11-3-16(4-12-20)14-22(27)28/h1-12H,13-14H2,(H3,25,26)(H3,27,28)(H,29,31)(H,30,32) |
Clave InChI |
APLDXVHTOUGARW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=N)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



